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(R)-1-Methylazetidine-2-carboxylic acid - 255883-21-7

(R)-1-Methylazetidine-2-carboxylic acid

Catalog Number: EVT-1712220
CAS Number: 255883-21-7
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-Azetidine-2-carboxylic acid

Relevance: (S)-Azetidine-2-carboxylic acid is an enantiomer of (R)-1-Methylazetidine-2-carboxylic acid. They share the same core structure, a four-membered azetidine ring with a carboxylic acid substituent at the 2-position. The only difference is the stereochemistry at the chiral center (C2), making them mirror images of each other. The paper describing the efficient route to (S)-Azetidine-2-carboxylic acid also provides a detailed analysis of the stereochemical aspects related to its synthesis [].

Dimethyl (1′S)-1-(1′-methyl)benzylazetidine-2,2-dicarboxylate

Relevance: Dimethyl (1′S)-1-(1′-methyl)benzylazetidine-2,2-dicarboxylate shares the core four-membered azetidine ring structure with (R)-1-Methylazetidine-2-carboxylic acid. The presence of the bulky benzyl group on the nitrogen and two methyl ester groups at the 2-position in Dimethyl (1′S)-1-(1′-methyl)benzylazetidine-2,2-dicarboxylate provides valuable insight into the steric effects and reactivity of similar azetidine derivatives, including the target compound [].

Source and Classification

The compound's IUPAC name is (2R)-1-methylazetidine-2-carboxylic acid, with the molecular formula C5H9NO2C_5H_9NO_2 and a molecular weight of approximately 115.13 g/mol. It is categorized under heterocyclic compounds due to its azetidine ring structure, which consists of a four-membered nitrogen-containing ring. The compound can be sourced from chemical suppliers, with various grades available depending on purity and intended use .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-1-Methylazetidine-2-carboxylic acid typically involves several key steps:

  1. Starting Material: The synthesis often begins with commercially available starting materials such as (R)-2-aminobutyric acid.
  2. Cyclization: A critical step in the synthesis is the cyclization of the amino acid to form the azetidine ring. This can be accomplished through intramolecular cyclization reactions under acidic or basic conditions.
  3. Optimization for Industrial Production: For large-scale production, methods are optimized to enhance efficiency and yield. Techniques such as catalytic processes and continuous flow synthesis are employed to improve scalability while considering environmental impacts .
Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-1-Methylazetidine-2-carboxylic acid features a four-membered azetidine ring with a methyl group at the nitrogen atom and a carboxylic acid group at the second carbon. The InChI representation for this compound is:

InChI 1S C5H9NO2 c1 6 3 2 4 6 5 7 8 h4H 2 3H2 1H3 H 7 8 t4 m1 s1\text{InChI 1S C5H9NO2 c1 6 3 2 4 6 5 7 8 h4H 2 3H2 1H3 H 7 8 t4 m1 s1}

The InChI Key is FDNMFKYCFKRTRC-SCSAIBSYSA-N, which uniquely identifies this chemical structure in databases .

Chemical Reactions Analysis

Reactions and Technical Details

(R)-1-Methylazetidine-2-carboxylic acid undergoes several types of chemical reactions:

  1. Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylate salts.
  2. Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: The azetidine ring can participate in substitution reactions where various functional groups are introduced at specific positions using halogenating agents or nucleophiles.

These reactions are facilitated under specific conditions that depend on the desired product and reagents used .

Mechanism of Action

The mechanism of action for (R)-1-Methylazetidine-2-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. As a ligand, it can bind to these targets, modulating their activity and influencing biochemical pathways within cells. This interaction can lead to significant physiological responses, making it valuable in medicinal chemistry .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 115.13 g/mol
  • Melting Point: Not extensively documented but generally expected to be within typical ranges for small organic compounds.

Chemical Properties

  • Solubility: Generally soluble in polar solvents due to the presence of the carboxylic acid group.
  • Reactivity: The compound is reactive due to its functional groups, allowing it to participate in various organic reactions.

These properties make (R)-1-Methylazetidine-2-carboxylic acid suitable for diverse applications in research and industry .

Applications

(R)-1-Methylazetidine-2-carboxylic acid has numerous scientific applications:

  1. Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals.
  2. Biological Research: The compound is utilized in studies related to enzyme mechanisms and protein-ligand interactions.
  3. Medicinal Chemistry: Its potential therapeutic applications include developing chiral drugs and enzyme inhibitors.
  4. Industrial Uses: The compound finds application in producing specialty chemicals with specific properties tailored for various industrial needs .
Biosynthesis and Enzymatic Pathways of Azetidine Alkaloids

Evolutionary Origins of SAM-Dependent Azetidine Synthases in Bacterial Natural Product Pathways

S-Adenosylmethionine (SAM)-dependent azetidine synthases represent a fascinating evolutionary adaptation within bacterial secondary metabolism. These enzymes, exemplified by AzeJ and VioH, originated from class I methyltransferases (MT1) despite catalyzing a fundamentally different reaction—intramolecular cyclization instead of methyl group transfer. Phylogenetic analyses reveal that azetidine synthases diverged from ancestral methyltransferases through specific structural modifications that repurposed the Rossmann fold for cyclization chemistry. This evolutionary shift enabled the production of bioactive azetidine alkaloids, which serve as chemical defense molecules or metal-chelating agents in producing organisms [1] [3].

The selective pressure driving this divergence appears linked to ecological niche specialization. In Pseudomonas aeruginosa, AzeJ contributes to azetidomonamide biosynthesis, a non-ribosomal peptide complex implicated in metal acquisition and possibly virulence modulation during infection [1] [5]. Similarly, Streptomyces species employ VioH homologs in pathways producing vioprolides and bonnevillamides—compounds with documented antimicrobial and cytotoxic activities. The widespread occurrence of these enzymes across phylogenetically distant bacterial phyla (Actinobacteria, Proteobacteria) suggests convergent evolution of azetidine ring formation as a functionally advantageous trait in natural product diversification [1] [2].

Table 1: Natural Products Incorporating (R)-1-Methylazetidine-2-carboxylic Acid Derivatives

Natural ProductProducing OrganismBiosynthetic Gene Cluster EnzymesBiological Role
VioprolidesCystobacter violaceusVioH (AZE synthase), VioG (rSAM)Antimicrobial, cytotoxic
BonnevillamidesStreptomyces sp. GSL-6B, UTZ13BvmH homologBioactive secondary metabolites
AzetidomonamidesPseudomonas aeruginosaAzeJ (AZE synthase), NRPS machineryMetal scavenging, potential virulence
AzabicyclenesStreptomyces cattleyaAbcH homologUnderexplored bioactivity

Mechanistic Insights into Intramolecular 4-Exo-Tet Cyclization of Modified S-Adenosylmethionine Analogues

The core chemical transformation catalyzed by azetidine synthases involves an intramolecular 4-exo-tet cyclization of SAM or its derivatives, forming the strained four-membered azetidine ring. High-resolution X-ray crystallography (PDB IDs: 8RYD, 8RYE, 8RYF) of AzeJ in complex with substrates and products reveals an unprecedented catalytic strategy for ring formation [1] [2]. The reaction initiates through a substrate kinking mechanism where SAM adopts a bent conformation enforced by active site residues (Tyr175, Phe134, Asp85 in AzeJ), positioning the nucleophilic α-amine nitrogen proximal (2.9 Å) to the electrophilic Cγ carbon of the sulfonium moiety [1].

Quantum mechanical calculations corroborate that cyclization proceeds via SN2-type nucleophilic attack, resulting in simultaneous ring closure and elimination of methylthioadenosine (MTA). This generates the highly strained azetidine ring system, with azetidine-2-carboxylic acid (AZE) or its methylated derivative as products. Key catalytic strategies include:

  • Desolvation effects: The closed enzyme conformation excludes water, enhancing electrophilicity of the sulfonium center
  • Cation-π stabilization: Phe134 engages the protonated azetidine nitrogen in transition state stabilization (energy barrier reduction ~10 kcal/mol)
  • Electrostatic steering: Absence of a carboxylate counterion near HCY-COO⁻ promotes amine nucleophilicity [1] [3]

For methyl-AZE production in vioprolide biosynthesis, this cyclization is preceded or followed by radical SAM methylation catalyzed by VioG. This two-step enzymatic process generates the modified (R)-1-Methylazetidine-2-carboxylic acid building block incorporated into the final peptide natural product [1] [2].

Table 2: Structural Features of Azetidine Synthases in Catalytic Cyclization

Structural ElementRole in CatalysisExperimental Evidence
Substrate Kinking PocketEnforces bent SAM conformation positioning Nα and Cγ for nucleophilic attackX-ray structures with SAH/AZE (Δrmsd 0.3 Å)
Phe134 Cation-π InteractionStabilizes transition state protonated amine; enhances nucleophilicity of α-NH₂QM/MM calculations; Phe134Ala mutant (activity loss)
Tyr175 Hydrogen BondingNeutralizes α-amine via H-bond; maintains optimal nucleophilicitypH-rate profiles; Tyr175Phe mutant kinetics
Closed Solvent ShieldExcludes water to prevent hydrolysis and enhance sulfonium electrophilicityMolecular dynamics simulations
Lack of Carboxylate CounterionMaintains HCY-COO⁻ protonation state, preventing repulsion of developing cationComparative analysis with ACC synthases

Phylogenetic Analysis of AzeJ/VioH Homologs in Streptomyces and Pseudomonas Species

Genomic mining reveals that AzeJ/VioH homologs are distributed across diverse bacterial lineages but exhibit phylum-specific clustering. In Streptomyces, these enzymes are encoded within biosynthetic gene clusters (BGCs) for complex hybrid non-ribosomal peptide synthetase (NRPS) metabolites like clipibicyclenes and azabicyclenes. Pseudomonas homologs, conversely, associate with azetidomonamide-type clusters characterized by distinct tailoring enzymes [1] [2] [4].

Phylogenetic reconstruction demonstrates two major clades:

  • Actinobacterial clade: Contains VioH-like enzymes from Streptomyces and Cystobacter, featuring N-terminal extensions potentially involved in protein-protein interactions with radical SAM partners (e.g., VioG)
  • Proteobacterial clade: Encompasses AzeJ-like synthases from Pseudomonas and related genera, characterized by a conserved Asp-His dyad absent in actinobacterial versions [1] [7]

Notably, horizontal gene transfer events have disseminated aze clusters between distant taxa, evidenced by identical gene clusters in Streptomyces griseoplanus and Pseudomonas putida strains. This mobility likely occurs via conjugative plasmids or genomic islands, facilitated by the traB-mediated dsDNA transfer system unique to multicellular Gram-positive bacteria like streptomycetes. Recombination rates (ρ/θw = 0.21 between species) exceed typical bacterial interspecies values, explaining the patchy distribution of azetidine alkaloid pathways across phylogenetically disparate microbes [7].

Substrate Conformational Dynamics in Enzymatic Azetidine Ring Formation

The exceptional ring strain of azetidine (~25 kcal/mol) necessitates precise substrate preorganization within enzyme active sites. Comparative crystallography of AzeJ bound to SAM versus SAH/AZE-MTA reveals critical conformational shifts driving catalysis [1] [2]:

  • Open-to-Closed Transition: Upon SAM binding, N-terminal helices (α1-α3) undergo 15° rotation, burying the substrate and creating a hydrophobic microenvironment
  • Ribose Locking: Asp85 anchors the ribose 2'-OH, rotating the sulfonium moiety ~40° relative to unbound SAM
  • Kinked Homocysteine: Tyr176 and Asn139 hydrogen-bond with the homocysteine carboxylate, bending the Cβ-Cγ bond toward the α-amine nitrogen (dihedral angle change: 180° → 95°)

Molecular dynamics simulations indicate these conformational changes induce steric strain in the SAM molecule, lowering the activation barrier for cyclization by ~8 kcal/mol. The final step involves a 1.5 Å movement of the Cγ atom toward the nitrogen, forming the new C-N bond with simultaneous S-C bond cleavage. This concerted desulfonation-cyclization is further accelerated by electrostatic stabilization of the developing positive charge on the azetidine nitrogen through Phe134 π-electron system [1] [3] [5].

Remarkably, the enzyme captures the high-energy twist-boat conformation of the incipient azetidine ring, preventing ring expansion to the more stable pyrrolidine. This conformational selection exemplifies how enzymes exploit transient substrate geometries to direct reaction trajectories toward disfavored yet biologically valuable products [1] [2].

Properties

CAS Number

255883-21-7

Product Name

(R)-1-Methylazetidine-2-carboxylic acid

IUPAC Name

(2R)-1-methylazetidine-2-carboxylic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

FDNMFKYCFKRTRC-SCSAIBSYSA-N

SMILES

CN1CCC1C(=O)O

Canonical SMILES

CN1CCC1C(=O)O

Isomeric SMILES

CN1CC[C@@H]1C(=O)O

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